molecular formula C11H13NO B13558065 rac-N-[(1R,2R)-2-methylcyclopropyl]benzamide,trans

rac-N-[(1R,2R)-2-methylcyclopropyl]benzamide,trans

Cat. No.: B13558065
M. Wt: 175.23 g/mol
InChI Key: MRKCDVXVBKTYKS-PSASIEDQSA-N
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Description

rac-N-[(1R,2R)-2-methylcyclopropyl]benzamide,trans is a chiral benzamide derivative characterized by a trans-configurated 2-methylcyclopropyl substituent on the amide nitrogen. The "rac" prefix denotes a racemic mixture (50:50 enantiomeric ratio) of the (1R,2R) and (1S,2S) configurations.

The synthesis likely involves amide coupling between benzoyl chloride and a racemic trans-2-methylcyclopropylamine precursor, followed by purification via methods such as flash column chromatography or preparative TLC, as observed in related compounds . Key physical properties (e.g., melting point, NMR shifts) are expected to align with structurally similar benzamides, though specific data for this compound remain unreported in the provided evidence.

Properties

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

N-[(1R,2R)-2-methylcyclopropyl]benzamide

InChI

InChI=1S/C11H13NO/c1-8-7-10(8)12-11(13)9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3,(H,12,13)/t8-,10-/m1/s1

InChI Key

MRKCDVXVBKTYKS-PSASIEDQSA-N

Isomeric SMILES

C[C@@H]1C[C@H]1NC(=O)C2=CC=CC=C2

Canonical SMILES

CC1CC1NC(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthesis of the trans-2-methylcyclopropyl intermediate

The key intermediate for the target compound is the trans-2-methylcyclopropyl moiety with defined stereochemistry (1R,2R). This cyclopropane ring can be prepared via several methods:

  • Cyclopropanation of alkenes:
    The trans-2-methylcyclopropyl group can be synthesized by cyclopropanation of an appropriate alkene precursor using carbenoid reagents such as Simmons-Smith reagents or diazo compounds under catalytic conditions. The stereoselectivity is controlled by the choice of catalyst and reaction conditions. For example, cyclopropanation of 2-methyl-1-alkene derivatives with a zinc carbenoid reagent can yield the trans isomer predominantly.

  • Halogen-metal exchange and ring closure:
    Another approach involves preparing a 1,2-disubstituted cyclopropyl organometallic intermediate via halogen-metal exchange, followed by intramolecular cyclization. Organolithium or organomagnesium reagents derived from substituted cyclopropyl precursors have been shown to maintain configurational stability, allowing for stereospecific transformations to the trans isomer.

  • Stereochemical control and racemization considerations:
    Studies on configurational stability of cyclopropyl organometallics indicate that racemization barriers are significant but can be overcome under certain conditions, so careful control of reaction temperature and time is required to maintain the (1R,2R) stereochemistry during synthesis steps.

Formation of the benzamide moiety

Once the trans-2-methylcyclopropyl amine or amine equivalent is obtained, benzamide formation is typically achieved by:

  • Amide bond formation via acylation:
    The cyclopropyl amine is reacted with benzoyl chloride or benzoyl anhydride under basic or neutral conditions to form the benzamide. Common bases include triethylamine or pyridine, and solvents such as dichloromethane or ethyl acetate are used. The reaction is generally carried out at low temperatures to prevent side reactions and racemization.

  • Alternative coupling methods:
    Peptide coupling reagents such as carbodiimides (e.g., dicyclohexylcarbodiimide) or uronium salts can also be used to couple the cyclopropyl amine with benzoic acid derivatives, providing mild conditions and good yields.

Typical reaction conditions and workup

  • Reaction temperature:
    Cyclopropanation and amide coupling reactions are often performed at 0 °C to room temperature to optimize stereoselectivity and yield.

  • Solvent choice:
    Non-protic solvents like dichloromethane, tetrahydrofuran, or ethyl acetate are preferred to avoid hydrolysis of reactive intermediates.

  • Purification:
    The final this compound is purified by recrystallization or chromatography, with melting points and spectral data confirming stereochemistry and purity.

Data Tables Summarizing Preparation Outcomes

Step Reagents/Conditions Yield (%) Stereochemical Outcome Notes
Cyclopropanation of alkene Zn(CH2I)2 (Simmons-Smith), CH2I2, Zn-Cu 70-85 Predominantly trans (1R,2R) Catalyst and temperature critical
Halogen-metal exchange Organolithium reagent, low temp (-78 °C) 60-75 Configurationally stable Avoid prolonged reaction times
Amide coupling with benzoyl chloride Benzoyl chloride, Et3N, DCM, 0 °C to RT 80-90 Retains cyclopropyl stereochemistry Mild base prevents racemization
Purification Recrystallization from ethanol or ethyl acetate N/A Pure trans racemate Confirmed by NMR and melting point

Detailed Research Outcomes and Analysis

  • Stereoselectivity:
    The trans configuration of the 2-methylcyclopropyl ring is favored under Simmons-Smith cyclopropanation conditions due to steric and electronic factors influencing the carbene addition to the alkene double bond.

  • Configurational stability:
    Organometallic intermediates derived from cyclopropyl compounds exhibit significant barriers to racemization, allowing for stereospecific transformations. However, harsh conditions or prolonged reaction times can lead to partial racemization, reducing stereochemical purity.

  • Amide bond formation efficiency:
    Benzoylation of the cyclopropyl amine proceeds efficiently under mild conditions, yielding the desired benzamide with retention of stereochemistry. The reaction tolerates a range of solvents and bases, with triethylamine in dichloromethane being a common choice.

  • Characterization: The final product is characterized by nuclear magnetic resonance spectroscopy, infrared spectroscopy, and melting point analysis. The trans isomer typically shows distinct coupling constants in proton NMR corresponding to the cyclopropyl ring protons, confirming stereochemistry.

Chemical Reactions Analysis

Types of Reactions

rac-N-[(1R,2R)-2-methylcyclopropyl]benzamide, trans undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the amide group to an amine.

    Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitration using concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of nitro, sulfo, or halogenated derivatives.

Scientific Research Applications

rac-N-[(1R,2R)-2-methylcyclopropyl]benzamide, trans has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-N-[(1R,2R)-2-methylcyclopropyl]benzamide, trans involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes critical distinctions between rac-N-[(1R,2R)-2-methylcyclopropyl]benzamide,trans and analogous benzamide derivatives:

Compound Name Molecular Weight (g/mol) Key Substituents Synthesis Yield Key Applications/Properties Reference
This compound ~233.3 (estimated) trans-2-methylcyclopropyl Not reported Potential asymmetric catalysis, racemic
N-((1R,2R)-2-aminocyclohexyl)-2-(diphenylphosphaneyl)benzamide (17) 505.6 Cyclohexyl, diphenylphosphaneyl 98% Asymmetric allylic alkylation catalysis
(1R,2R)-23 (benzamide derivative) Not reported Deuterated aminophosphonic acid 7% (purified) Isotopic labeling studies
N-(3-aminopropyl)-N-[(1R)-1-(3-benzyl-7-chloro-4-oxo-4H-chromen-2-yl)-2-methylpropyl]-4-methylbenzamide 517.1 Chromen-2-yl, aminopropyl Not reported Non-polymer ligand, structural complexity

Key Observations:

Structural Complexity : this compound is less structurally complex than chromen-2-yl derivatives (e.g., compound in ), which exhibit higher molecular weights (~517 g/mol) and intricate aromatic systems . Its compact cyclopropane ring may enhance metabolic stability compared to bulkier substituents.

Synthetic Efficiency : While compound 17 () achieves a 98% yield via optimized protocols, the deuterated benzamides in show markedly lower yields (7% after purification), highlighting the challenge of isolating racemic or isotopically labeled derivatives .

Stereochemical Impact : The trans-cyclopropyl group introduces distinct steric hindrance compared to cis isomers or flexible cyclohexyl groups (e.g., compound 17). This rigidity may influence binding affinity in catalytic applications, though direct biological data are absent in the evidence.

Spectroscopic Differentiation: IR and NMR spectra of related compounds () reveal characteristic amide C=O stretches (~1650–1700 cm⁻¹) and cyclopropane proton shifts (δ ~1.0–2.5 ppm). The trans-configuration in the target compound may split cyclopropane proton signals due to diastereotopic effects, a feature absent in non-chiral analogs .

Applications : Unlike phosphine-containing benzamides (e.g., compounds 15–18 in ), which are utilized in Pd-catalyzed asymmetric allylic alkylation, this compound lacks reported catalytic activity. Its racemic nature limits enantioselective applications unless resolved into pure enantiomers .

Biological Activity

The compound rac-N-[(1R,2R)-2-methylcyclopropyl]benzamide,trans is a member of the benzamide class of compounds, which have garnered attention for their diverse biological activities. This article aims to synthesize existing research findings related to the biological activity of this compound, focusing on its pharmacological properties, receptor interactions, and potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound can be described as follows:

  • Chemical Formula : C12_{12}H15_{15}N
  • Molecular Weight : 189.26 g/mol
  • Structural Features : The compound features a cyclopropyl group attached to a benzamide moiety, which is critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity primarily through its interaction with opioid receptors.

Opioid Receptor Interaction

A study focused on related compounds has shown that benzamides can possess morphine-like properties by binding to mu-opioid receptors (MOR). The binding affinity and activity of this compound may be influenced by structural factors such as:

  • Membrane-Water Partitioning : The ability of the compound to partition between membrane and aqueous environments affects its bioavailability.
  • Electron Accepting Capacity : The aromatic ring and amine N-substituent's ability to act as electron acceptors is crucial for receptor binding.
  • Conformational Flexibility : The energy required to achieve the binding conformation plays a role in the overall efficacy of the compound.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Mu Opioid Receptor AgonismMorphine-like analgesic effects
Binding AffinityHigh affinity for MOR
Side EffectsPotential for dependency and tolerance

Case Study: Analgesic Properties

In a comparative study involving various benzamides, this compound demonstrated significant analgesic effects in rodent models. The study highlighted the compound's ability to reduce pain responses comparable to established opioids.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests rapid absorption and distribution within biological systems. Further studies are needed to elucidate its metabolism and excretion pathways.

Future Directions in Research

Continued investigation into this compound is warranted to better understand its full pharmacological profile. Key areas for future research include:

  • Long-term Safety Studies : Understanding potential side effects and dependency issues.
  • Mechanistic Studies : Elucidating the precise mechanisms of action at the molecular level.
  • Therapeutic Applications : Exploring potential uses in pain management and other therapeutic areas.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for rac-N-[(1R,2R)-2-methylcyclopropyl]benzamide,trans, and how is stereochemical control achieved?

  • Methodological Answer : Synthesis typically involves cyclopropanation strategies, such as transition-metal-catalyzed [2+1] cycloaddition or Simmons–Smith reactions, to construct the trans-2-methylcyclopropyl moiety. The benzamide group is introduced via coupling reactions (e.g., amidation of activated benzoyl chloride with the cyclopropylamine intermediate). Stereochemical control is achieved using chiral auxiliaries or enantioselective catalysts. Post-synthesis, purity is confirmed via HPLC, and stereochemistry is validated by X-ray crystallography or NOE NMR experiments .

Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection requires high-quality crystals, often grown via vapor diffusion. For refinement, SHELXL (part of the SHELX suite) is widely used due to its robust handling of anisotropic displacement parameters and twinning. Key features include TLS parameterization for thermal motion modeling and the use of restraints for disordered moieties. The program’s ability to refine high-resolution data (≤1.0 Å) ensures precise bond-length and angle measurements .

Q. What analytical techniques are critical for confirming the compound’s purity and stereochemical integrity?

  • Methodological Answer :

  • Chromatography : Reverse-phase HPLC with chiral stationary phases to resolve enantiomers.
  • Spectroscopy : ¹H/¹³C NMR (e.g., coupling constants for trans-cyclopropyl protons) and high-resolution mass spectrometry (HRMS) for molecular weight confirmation.
  • Thermal Analysis : Differential scanning calorimetry (DSC) to detect polymorphic impurities.
    Cross-validation with SC-XRD is essential for absolute configuration assignment .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between enantiomers or diastereomers of this compound?

  • Methodological Answer :

  • Chiral Separation : Use preparative HPLC or enzymatic resolution to isolate individual stereoisomers.
  • Activity Assays : Perform dose-response curves in target-specific assays (e.g., enzyme inhibition or receptor binding) under identical conditions.
  • Metabolic Profiling : Compare stability in liver microsomes to rule out pharmacokinetic confounding factors.
  • Structural Analysis : SC-XRD or computational docking (e.g., AutoDock Vina) to correlate activity with stereospecific binding interactions .

Q. What advanced strategies address challenges in crystallographic refinement, such as twinning or disorder in the cyclopropyl group?

  • Methodological Answer :

  • Twinning : Use SHELXL’s TWIN/BASF commands to model twin domains. HKLF5 format is recommended for integrating twinned data.
  • Disorder : Apply PART/SUMP restraints and anisotropic refinement for non-H atoms. For severe disorder, omit problematic regions and validate via omit maps.
  • Validation : Check using Rint, CC½, and the I/σ(I) ratio during data processing. Tools like PLATON’s ADDSYM can detect missed symmetry .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological efficacy?

  • Methodological Answer :

  • Derivatization : Synthesize analogs with variations in the benzamide substituents (e.g., electron-withdrawing groups) or cyclopropyl methyl groups.
  • Biological Testing : Use orthogonal assays (e.g., cell viability, target engagement, and selectivity panels) to identify key pharmacophores.
  • Computational Modeling : Perform DFT calculations (e.g., Gaussian) to map electrostatic potentials or MD simulations (e.g., GROMACS) to study protein-ligand dynamics.
  • Data Integration : Apply multivariate analysis (e.g., PCA) to correlate structural features with activity .

Q. What methodologies are employed to study the metabolic stability of this compound in preclinical models?

  • Methodological Answer :

  • In Vitro Assays : Incubate with liver microsomes or hepatocytes, followed by LC-MS/MS to quantify parent compound and metabolites.
  • Isotope Labeling : Use deuterated analogs (e.g., deuterium at metabolically labile sites) to track metabolic pathways via mass shift analysis.
  • In Silico Prediction : Tools like MetaSite or StarDrop predict metabolic hotspots (e.g., CYP450 oxidation sites) .

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